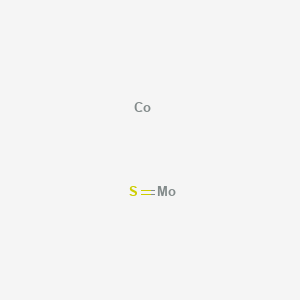
Cobalt--sulfanylidenemolybdenum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–sulfanylidenemolybdenum (1/1) is an intriguing compound that combines cobalt and molybdenum with a sulfanylidenemolybdenum ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–sulfanylidenemolybdenum (1/1) typically involves the reaction of cobalt salts with molybdenum sulfide precursors under controlled conditions. One common method includes the use of cobalt chloride and ammonium tetrathiomolybdate in an aqueous solution, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of cobalt–sulfanylidenemolybdenum (1/1) may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, precise temperature control, and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cobalt–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents like sodium borohydride, hydrogen gas, and lithium aluminum hydride are frequently used.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) and molybdenum(VI) species, while reduction can produce cobalt(II) and molybdenum(IV) species. Substitution reactions can result in a variety of cobalt and molybdenum complexes with different ligands.
Scientific Research Applications
Cobalt–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, hydrodesulfurization, and polymerization reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as superconductors and magnetic materials.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems, including as a component of enzyme mimics and in drug delivery systems.
Industry: It is used in industrial processes, such as the production of fine chemicals and in the treatment of wastewater.
Mechanism of Action
The mechanism of action of cobalt–sulfanylidenemolybdenum (1/1) involves its ability to interact with various molecular targets and pathways. In catalysis, the compound can facilitate electron transfer processes, activate small molecules, and stabilize reaction intermediates. The specific mechanism depends on the nature of the reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Cobalt–sulfanylidenemolybdenum (1/1) can be compared with other similar compounds, such as:
Cobalt–sulfanylidenetungsten (1/1): Similar in structure but with tungsten instead of molybdenum, this compound may exhibit different catalytic properties and stability.
Cobalt–sulfanylidenemolybdenum (2/1): With a different stoichiometry, this compound may have distinct reactivity and applications.
Cobalt–sulfanylidenemolybdenum (1/2): Another variant with a different ratio of cobalt to molybdenum, leading to unique chemical properties.
Properties
CAS No. |
59787-35-8 |
|---|---|
Molecular Formula |
CoMoS |
Molecular Weight |
186.95 g/mol |
IUPAC Name |
cobalt;sulfanylidenemolybdenum |
InChI |
InChI=1S/Co.Mo.S |
InChI Key |
INILCLIQNYSABH-UHFFFAOYSA-N |
Canonical SMILES |
S=[Mo].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















